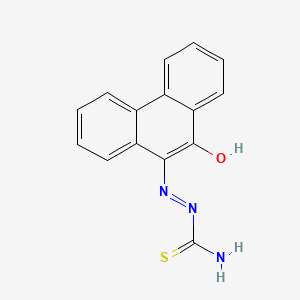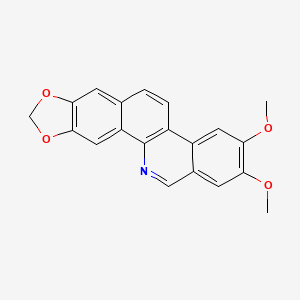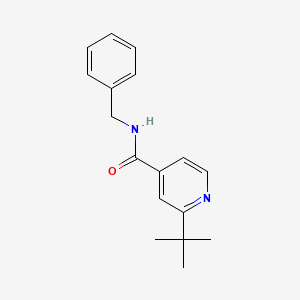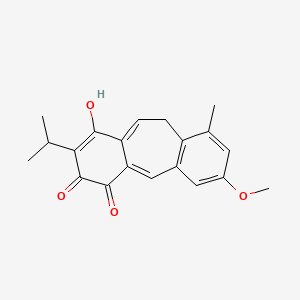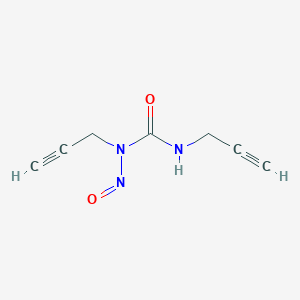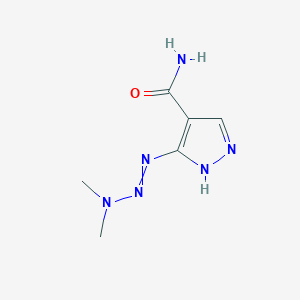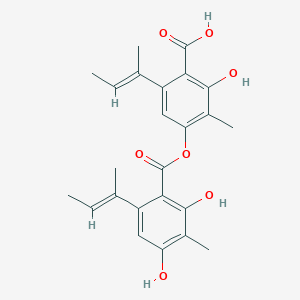
Agonodepside B
Overview
Description
Agonodepside B is a depside, a class of natural products formed by two or more phenolic units. It is a secondary metabolite produced by the endophytic fungus Arthrinium sp., which is found in Antarctic brown algae Phaeurus antarcticus . This compound has garnered interest due to its photoprotective and antioxidant properties, making it a potential candidate for use in sunscreens .
Mechanism of Action
Target of Action
Agonodepside B is a chemical compound isolated from the filamentous fungus strain F7524 The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is a depside, a natural product class commonly formed by two or more phenolic units, biosynthetically originated from the polyketide synthase (pks) route
Biochemical Pathways
It is known that depsides, the class of compounds to which this compound belongs, are formed by the polyketide synthase (pks) route . The downstream effects of these pathways are yet to be fully understood.
Result of Action
This compound has been found to have photoprotective and antioxidant properties . It has been shown to exhibit excellent absorbance in both UVA and UVB regions, display photostability, and be non-phototoxic to HaCaT cells . It also exhibited antioxidant activity by reducing intracellular ROS production induced by UVA in keratinocyte monolayers and reconstructed human skin models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it was isolated from a fungus in the Antarctic environment, which is known for its harsh conditions and high UV exposure . This suggests that this compound may have evolved to provide photoprotective benefits in such an environment.
Biochemical Analysis
Biochemical Properties
Agonodepside B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and proteins that regulate cellular metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular processes.
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can induce changes in the expression of genes involved in stress responses and metabolic pathways, thereby impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and stress resistance . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have significant implications for cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its efficacy and overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.
Preparation Methods
Agonodepside B is typically isolated from the endophytic fungus Arthrinium sp. The preparation involves the following steps:
Fermentation: The fungus is cultured under specific conditions to produce the desired metabolites.
Extraction: The metabolites are extracted using solvents such as ethyl acetate.
Purification: The crude extract is subjected to chromatographic techniques, such as reversed-phase chromatography, to isolate this compound.
Chemical Reactions Analysis
Agonodepside B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agonodepside B has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of depsides and their derivatives.
Biology: Its antioxidant properties make it a subject of research in cellular protection against oxidative stress.
Comparison with Similar Compounds
Agonodepside B is compared with other similar compounds, such as:
- Rotiorin
- Verrucosidin
- Ochrephilone
- Andrastin A
- Andrastin C
These compounds, like this compound, are polyketide metabolites produced by fungi. this compound is unique due to its specific photoprotective and antioxidant properties, which are not as pronounced in the other compounds .
Properties
IUPAC Name |
6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTHRDXERPBJOF-MKICQXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
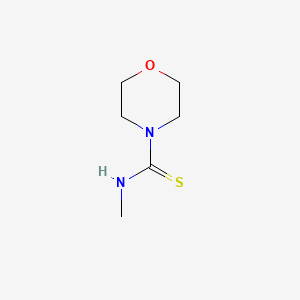
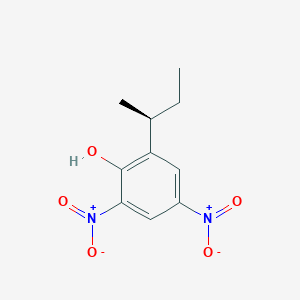
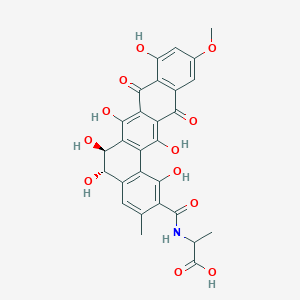
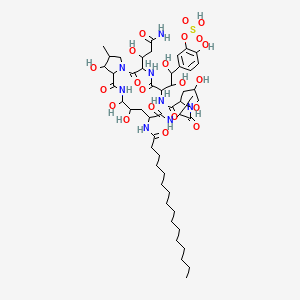
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)
